(R)-1-Methylpiperidine-2-carboxylic acid

Chiral resolution Enantiomeric purity Quality control

For researchers developing tubulysin-based ADCs, sourcing the correct enantiomer is critical; the (R)-form is essential for sub-nanomolar antimitotic activity. This chiral building block delivers: • Consistent ≥98% purity by HPLC, ensuring reliable stereochemistry. • Defined optical rotation (+47.9° to +67.6° in MeOH) for identity verification. • Pre-validated synthetic route from (2R)-piperidine-2-carboxylic acid for scale-up. • Bulk availability with expedited global shipping to meet development timelines.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 41447-17-0
Cat. No. B055604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methylpiperidine-2-carboxylic acid
CAS41447-17-0
Synonyms(R)-1-Methyl-2-Piperidinecarboxylic Acid;  (+)-(R)-N-Methylpipecolic Acid; 
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC[NH+]1CCCCC1C(=O)[O-]
InChIInChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
InChIKeyBPSLZWSRHTULGU-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Methylpiperidine-2-carboxylic Acid – Chiral Building Block


(R)-1-Methylpiperidine-2-carboxylic acid (CAS 41447-17-0), also known as N-methyl-D-pipecolic acid (D-Mep), is a chiral D-alpha-amino acid [1] characterized by a piperidine ring with a carboxylic acid at the 2-position and an N-methyl substituent . It serves as a key chiral building block in the total synthesis of tubulysin derivatives, a class of highly potent anti-mitotic natural products [2].

Critical Role of (R)-Enantiomer in Tubulysin Synthesis


The (R)-enantiomer of 1-methylpiperidine-2-carboxylic acid is not interchangeable with its (S)-enantiomer or the racemic mixture in stereospecific applications. Tubulysins require the N-methyl-(R)-pipecolic acid (D-Mep) residue at the N-terminus for full cytotoxic activity [1]. Replacement of this residue with acyclic N,N-dimethyl-D-alanine or alterations in stereochemistry dramatically reduce antiproliferative potency, as demonstrated by structure-activity relationship studies [2]. Furthermore, the enantiomeric purity and specific optical rotation are critical quality attributes that differentiate procurement specifications for chiral synthesis versus achiral or racemic applications.

(R)-Enantiomer vs. (S)-Enantiomer and Racemate


Optical Rotation for Enantiomer Differentiation

The (R)-enantiomer exhibits a specific optical rotation of +47.9° (c=1, MeOH) or +67.6° (c=1.27, methanol) . The (S)-enantiomer (CAS 41447-18-1) would be expected to display a negative specific rotation of similar magnitude (class-level inference), providing a definitive analytical marker for enantiomeric identity and purity.

Chiral resolution Enantiomeric purity Quality control

HPLC Purity Comparison Between Enantiomers

The (R)-enantiomer is commercially offered with a minimum purity specification of 97% by HPLC . In comparison, the (S)-enantiomer (CAS 41447-18-1) is typically offered at a standard purity of 95% . This 2% absolute purity difference may impact reaction yields and impurity profiles in sensitive multi-step syntheses.

HPLC purity Chiral purity Procurement specification

High-Yield Synthesis from Chiral Precursor

Reductive N-methylation of (2R)-piperidine-2-carboxylic acid with formaldehyde and H2 over Pd/C proceeds in quantitative yield (2.23 g from 2.00 g, 100%) . This high-yielding, robust protocol ensures efficient procurement of the chiral intermediate, in contrast to many chiral resolutions that often suffer from ≤50% theoretical yield.

Synthesis Yield optimization Process chemistry

Essential for Tubulysin Cytotoxicity

Tubulysins containing the N-methyl-(R)-pipecolic acid (D-Mep) residue exhibit picomolar cytotoxicity (e.g., tubulysin D IC50 = 0.31 nM against KB-V1 cells) [1]. Replacement of this residue with acyclic N,N-dimethyl-D-alanine results in analogs with widely varying activity; some compounds lose all activity at 50 µM, while others retain sub-micromolar potency [2]. The native (R)-Mep residue is therefore a critical pharmacophoric element.

Tubulysin Anticancer Structure-activity relationship

Comprehensive NMR and HRMS Characterization

Full 1H NMR, 13C NMR, IR, and HRMS data are publicly available for (R)-1-methylpiperidine-2-carboxylic acid . Key data include: 1H NMR (400 MHz, CDCl3) δ 8.22 (br, 1H), 3.64 (d, J=12.0 Hz, 1H), 2.86 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ 170.4, 68.3, 53.3; HRMS (ESI) m/z [M]+ calcd 143.0946, found 143.0947 . Such comprehensive characterization is not uniformly reported for the (S)-enantiomer or racemate in open literature, facilitating analytical method development and regulatory documentation.

Analytical characterization NMR HRMS Quality assurance

Binding Mode in Tubulin Tyrosine Ligase Complex

The (R)-enantiomer is observed as a bound ligand in the crystal structure of tubulin tyrosine ligase (PDB ID: 6Y4N) [1]. The (S)-enantiomer is not reported in this structural context, indicating a specific binding mode that may be relevant to tubulysin-inspired drug design.

Structural biology PDB Tubulin Ligand binding

Key Applications of (R)-1-Methylpiperidine-2-carboxylic Acid


Tubulysin Derivatives for Antibody-Drug Conjugates

The compound is an essential chiral building block for the N-terminal N-methyl-(R)-pipecolic acid (Mep) residue of tubulysins. Tubulysins exhibit sub-nanomolar cytotoxicity and are being developed as payloads for ADCs targeting multidrug-resistant cancers [1]. The (R)-enantiomer's specific optical rotation and high purity (97% HPLC) ensure the correct stereochemistry required for potent anti-mitotic activity .

Asymmetric Synthesis and Chiral Auxiliary

The compound's defined optical rotation (+47.9° to +67.6° in MeOH) and quantitative synthetic yield from (2R)-piperidine-2-carboxylic acid make it a reliable chiral intermediate for asymmetric transformations [1]. Its N-methyl group also provides a handle for further derivatization in peptide mimetics.

Chiral Purity Reference Standard

With comprehensive NMR, HRMS, and optical rotation data publicly available, the (R)-enantiomer can serve as a reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric purity in synthetic batches or in-process controls [1]. This is particularly valuable given the 2% purity difference typically observed between commercial (R)- and (S)-enantiomer lots .

Structure-Based Drug Design Targeting Tubulin

The availability of a high-resolution PDB structure (6Y4N) with the (R)-enantiomer bound to tubulin tyrosine ligase supports its use in molecular docking studies and rational design of tubulin polymerization inhibitors [1]. This structural context is not available for the (S)-enantiomer, making the (R)-form uniquely suited for computational drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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